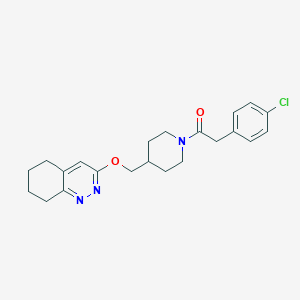
2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C22H26ClN3O2 and its molecular weight is 399.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and research findings associated with this compound.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure incorporates a chlorophenyl group and a piperidine moiety linked to a tetrahydrocinnoline derivative, which is essential for its biological activity.
Antibacterial Activity
Research has demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the piperidine nucleus often display moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 2-(4-Chlorophenyl)-... | Salmonella typhi | Moderate to Strong |
| 2-(4-Chlorophenyl)-... | Bacillus subtilis | Moderate to Strong |
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. It has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for some synthesized derivatives were reported as follows:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound A | AChE | 2.14±0.003 |
| Compound B | Urease | 0.63±0.001 |
These results indicate that certain derivatives of the compound exhibit strong enzyme inhibition, which could have therapeutic implications in treating conditions like Alzheimer's disease and urinary tract infections .
The mechanism by which this compound exhibits its biological activity involves several pathways:
- Binding Interactions : Docking studies suggest that the compound interacts effectively with amino acids in target proteins, enhancing its pharmacological effectiveness .
- Enzyme Interaction : The inhibition of AChE suggests a potential role in neuropharmacology, while urease inhibition indicates possible applications in managing urinary disorders .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating the biological activities of compounds similar to this compound). For example:
- A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of various piperidine derivatives and their biological evaluations, reporting significant antibacterial and enzyme inhibitory activities .
- Another research effort involved testing the synthesized compounds against multiple bacterial strains and assessing their enzyme inhibition capabilities through established protocols .
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c23-19-7-5-16(6-8-19)13-22(27)26-11-9-17(10-12-26)15-28-21-14-18-3-1-2-4-20(18)24-25-21/h5-8,14,17H,1-4,9-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOHWBGUWMWUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














